molecular formula C17H24N2O4 B4076517 Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate

Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate

Cat. No.: B4076517
M. Wt: 320.4 g/mol
InChI Key: XYOSFWFMCGHPOW-UHFFFAOYSA-N
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Description

Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a phenoxybutanoyl moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Phenoxybutanoyl Intermediate: The phenoxybutanoyl moiety can be synthesized by reacting phenol with butanoyl chloride in the presence of a base such as pyridine.

    Coupling with Piperazine: The phenoxybutanoyl intermediate is then coupled with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxybutanoyl moiety, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of phenoxybutanoic acid or phenoxybutanone.

    Reduction: Formation of phenoxybutanol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, modulating their activity. The phenoxybutanoyl moiety may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate is unique due to the presence of the phenoxybutanoyl moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications.

Properties

IUPAC Name

ethyl 4-(2-phenoxybutanoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-15(23-14-8-6-5-7-9-14)16(20)18-10-12-19(13-11-18)17(21)22-4-2/h5-9,15H,3-4,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOSFWFMCGHPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(=O)OCC)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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